N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]hexanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]hexanamide typically involves multiple steps, starting with the preparation of the core naphthalene and benzoxazole structures. Common synthetic routes include:
Naphthalene Ring Chlorination: Chlorination of naphthalene to introduce the chlorine atom at the desired position.
Benzoxazole Formation: Cyclization reactions to form the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]hexanamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as halogens (Cl2, Br2) or alkyl halides (R-X) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction could produce naphthalenes with reduced functional groups .
Scientific Research Applications
N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]hexanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]hexanamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]butanamide: Similar structure but with a butanamide group instead of hexanamide.
N-[[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-fluorobenzamide: Contains additional functional groups, including a fluorobenzamide.
Uniqueness
N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]hexanamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C23H21ClN2O2 |
---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]hexanamide |
InChI |
InChI=1S/C23H21ClN2O2/c1-2-3-4-11-22(27)25-15-12-13-21-20(14-15)26-23(28-21)18-9-5-8-17-16(18)7-6-10-19(17)24/h5-10,12-14H,2-4,11H2,1H3,(H,25,27) |
InChI Key |
ANLNEAGWQUHHSK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=CC4=C3C=CC=C4Cl |
Origin of Product |
United States |
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